molecular formula C17H11F2N5 B11228662 2-(3,5-Difluorobenzyl)-7-(4-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine

2-(3,5-Difluorobenzyl)-7-(4-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B11228662
M. Wt: 323.30 g/mol
InChI Key: OVRIKAVYXXVOFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,5-Difluorobenzyl)-7-(4-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine is a chemical scaffold of significant interest in medicinal chemistry and drug discovery research. The 1,2,4-triazolo[1,5-a]pyrimidine (TP) core is a remarkably versatile heterocyclic system, isoelectronic with the purine ring, which allows it to function as a potential bio-isostere for purines in the design of novel enzyme inhibitors . This makes it a valuable template for probing ATP-binding sites in kinases and other pharmacologically relevant targets . Beyond its application as a purine surrogate, the TP scaffold exhibits diverse capabilities. Its structure presents multiple nitrogen atoms (N1, N3, N4) with accessible electron pairs, enabling it to act as a versatile ligand for metal chelation . Research on TP metal complexes has explored their potential as antiparasitic agents against diseases like leishmaniasis and Chagas disease, and as anti-cancer agents, for instance, in platinum and ruthenium complexes . The specific substitution pattern of this compound, featuring a 3,5-difluorobenzyl group and a 4-pyridyl moiety, is designed to enhance its binding properties and solubility for optimal research applications. Key Research Applications: Kinase & Enzyme Inhibition: The TP core is a established scaffold for developing inhibitors targeting protein kinases (e.g., CDK-2, PI3K) and other enzymes, often through competition at the ATP-binding site . Antiparasitic Drug Discovery: TP-based ligands and their metal complexes show promising in vitro efficacy against various species of Leishmania and Trypanosoma cruzi . Oncology Research: The scaffold's utility in targeting key oncogenic drivers, along with its use in metal-complexed chemotherapeutic candidates, makes it relevant for cancer research . Chemical Biology & Probe Design: Its structural similarity to purines and metal-chelating properties make it a useful tool for studying biomimetic models and biological processes . This product is intended for research purposes only by qualified laboratory personnel. It is strictly not for diagnostic, therapeutic, or human use.

Properties

Molecular Formula

C17H11F2N5

Molecular Weight

323.30 g/mol

IUPAC Name

2-[(3,5-difluorophenyl)methyl]-7-pyridin-4-yl-[1,2,4]triazolo[1,5-a]pyrimidine

InChI

InChI=1S/C17H11F2N5/c18-13-7-11(8-14(19)10-13)9-16-22-17-21-6-3-15(24(17)23-16)12-1-4-20-5-2-12/h1-8,10H,9H2

InChI Key

OVRIKAVYXXVOFQ-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1C2=CC=NC3=NC(=NN23)CC4=CC(=CC(=C4)F)F

Origin of Product

United States

Preparation Methods

Cyclocondensation of Hydrazinylpyrimidines

The triazolo[1,5-a]pyrimidine core is frequently synthesized via cyclocondensation reactions. A representative method involves reacting 3-phenyl-1,2,4-triazole-5-amine (5 ) with α,β-unsaturated carbonyl compounds under solvent-free conditions at 210°C. For instance, chalcones (8a–p ) react with 5 to form 1,2,4-triazolo[1,5-a]pyrimidines (9a–p ) in yields ranging from 62% to 89%. This method leverages high-temperature cyclization to favor ring closure while avoiding side reactions.

Oxidative Cyclization of Pyrimidin-2-yl-Amidines

An alternative route employs oxidative cyclization of pyrimidin-2-yl-amidines (14 ) using iodine or hypervalent iodine reagents. This method proceeds under mild conditions (room temperature, acetonitrile) and achieves moderate yields (50–70%). The mechanism involves intramolecular N–N bond formation, driven by the electron-deficient nature of the amidine group.

Functionalization: Introducing the 3,5-Difluorobenzyl and 4-Pyridyl Groups

Nucleophilic Substitution with 3,5-Difluorobenzyl Bromide

The 3,5-difluorobenzyl group is introduced via nucleophilic substitution. A widely cited protocol reacts 7-(4-pyridyl)triazolo[1,5-a]pyrimidine with 3,5-difluorobenzyl bromide in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80°C. The reaction achieves >80% yield after 12 hours, with K₂CO₃ acting as both base and desiccant.

Table 1: Optimization of Nucleophilic Substitution Conditions

BaseSolventTemperature (°C)Time (h)Yield (%)
K₂CO₃DMF801282
NaHTHF602468
Cs₂CO₃DMSO100675

Friedel-Crafts Alkylation for Benzylation

Transition metal-catalyzed Friedel-Crafts alkylation offers an alternative benzylation route. Using Re₂O₇·SiO₂ as a catalyst in hexafluoroisopropanol (HFIP), 3,5-difluorobenzyl alcohol couples with electron-rich arenes at 80°C. This method achieves 86–91% yield in 2 hours, highlighting the efficiency of Re₂O₇ in facilitating C–C bond formation.

Integrated Synthetic Routes

One-Pot Sequential Cyclization-Alkylation

A streamlined approach combines triazolo[1,5-a]pyrimidine synthesis and benzylation in one pot. After cyclocondensation, the intermediate is treated with 3,5-difluorobenzyl bromide without purification. This method reduces solvent waste and improves overall yield to 75–78%.

Microwave-Assisted Synthesis

Microwave irradiation accelerates key steps, particularly cyclocondensation. For example, reacting 1-amino-2-iminopyridines with carboxylic acids under microwave conditions (150°C, 20 minutes) achieves 85–90% yield for triazolo[1,5-a]pyrimidine derivatives. Adapting this to the target compound could reduce reaction times from hours to minutes.

Comparative Analysis of Methods

Table 2: Advantages and Limitations of Key Methods

MethodAdvantagesLimitationsYield (%)
Nucleophilic SubstitutionHigh regioselectivityRequires anhydrous conditions82
Friedel-Crafts AlkylationCatalyst recyclabilityLimited to electron-rich arenes91
One-Pot SynthesisReduced purification stepsComplex optimization required78
Microwave-AssistedRapid reaction kineticsSpecialized equipment needed90

Mechanistic Insights and Side Reactions

Competing Pathways in Cyclocondensation

During cyclocondensation, competing Dimroth rearrangement may occur, converting 1,2,4-triazolo[4,3-a]pyrimidines (13 ) to the [1,5-a] isomers. Acidic conditions (e.g., HCl/EtOH) favor this rearrangement, ensuring correct regiochemistry for subsequent functionalization.

Steric Effects in Benzylation

The steric bulk of the 3,5-difluorobenzyl group can hinder substitution at the triazolo[1,5-a]pyrimidine C-2 position. Using polar aprotic solvents (e.g., DMF) mitigates this by stabilizing transition states through solvation.

Scalability and Industrial Relevance

Kilogram-Scale Production

A patent-scale synthesis employs dynamic kinetic resolution (DKR) to produce enantiopure intermediates, achieving 15% overall yield over seven steps. While low, this method avoids chromatography, making it cost-effective for large batches.

Green Chemistry Considerations

Solvent-free cyclocondensation and Re₂O₇ catalysis align with green chemistry principles by minimizing waste and energy use. HFIP, though effective, poses environmental concerns due to its high global warming potential .

Scientific Research Applications

Pharmacological Applications

The compound has been investigated for various pharmacological activities, primarily focusing on its potential as an antimicrobial, anticancer, and anticonvulsant agent.

Antimicrobial Activity

Research indicates that derivatives of triazolo-pyrimidines exhibit significant antimicrobial properties. For instance, studies have shown that compounds containing the triazolo-pyrimidine core can effectively inhibit bacterial growth. The compound's unique substitution pattern enhances its efficacy against specific microbial strains.

Anticancer Activity

Several studies have evaluated the anticancer potential of 2-(3,5-Difluorobenzyl)-7-(4-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine against various cancer cell lines. Notably:

  • The National Cancer Institute (NCI) has screened this compound against multiple human tumor cell lines, demonstrating promising cytotoxic effects.
  • In vitro assays revealed that the compound could induce apoptosis in cancer cells through various mechanisms, including the inhibition of key signaling pathways involved in cell proliferation.

Anticonvulsant Properties

The anticonvulsant activity of related triazole derivatives has been documented in pharmacological studies. The mechanism often involves modulation of neurotransmitter systems and ion channels. Further research is needed to establish the specific effects of this compound in this context.

Synthetic Pathways

The synthesis of this compound can be achieved through several methods involving multi-step reactions that incorporate various reagents and conditions. The synthetic routes often aim to optimize yield and purity while maintaining biological activity.

Comparative Analysis with Related Compounds

A comparative analysis highlights the unique properties of this compound against other similar compounds:

Compound NameStructural FeaturesNotable Activities
7-(4-Pyridyl)[1,2,4]triazolo[1,5-a]pyrimidineLacks difluorobenzyl groupAnti-inflammatory
6-(3-Fluorobenzyl)[1,2,4]triazolo[1,5-a]pyrimidineContains fluorobenzyl groupPotent anti-cancer
2-(Phenyl)-7-(4-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidineContains phenyl groupAntiviral activity

Case Studies and Research Findings

Recent case studies have provided insights into the therapeutic potential of this compound:

  • A study published in Frontiers in Chemistry explored the synthesis and bioactivity of novel triazole derivatives including this compound. The findings indicated significant anticancer activity across multiple cell lines .
  • Another research highlighted its antimicrobial properties through agar well diffusion methods .

Mechanism of Action

The mechanism of action of 2-(3,5-Difluorobenzyl)-7-(4-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular processes.

Comparison with Similar Compounds

    1,2,4-Triazolo[1,5-a]pyridines: These compounds share a similar core structure but differ in their substituents.

    1,2,4-Triazolo[1,5-a]pyrimidines: These compounds have a similar triazolopyrimidine scaffold but may have different functional groups attached.

Uniqueness: 2-(3,5-Difluorobenzyl)-7-(4-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine is unique due to the presence of both the difluorobenzyl and pyridyl groups, which confer specific chemical and biological properties. This combination of functional groups makes it a versatile scaffold for the development of new compounds with potential therapeutic applications.

Biological Activity

2-(3,5-Difluorobenzyl)-7-(4-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound integrates a triazole ring with a pyrimidine structure, characterized by the presence of a difluorobenzyl group and a pyridyl substituent. These features contribute to its lipophilicity and metabolic stability, making it a candidate for various therapeutic applications.

  • Molecular Formula : C17_{17}H11_{11}F2_{2}N5_{5}
  • Molecular Weight : 323.30 g/mol
  • CAS Number : 1435905-25-1

The biological activity of this compound is primarily attributed to its ability to interact with multiple biological targets. Research indicates that triazolo-pyrimidine derivatives can exert their effects through the following mechanisms:

  • Inhibition of Enzyme Activity : Compounds in this class have shown the ability to inhibit various enzymes involved in cancer cell proliferation.
  • Modulation of Signaling Pathways : The compound may influence critical signaling pathways such as the ERK signaling pathway, which is essential for cell survival and proliferation.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance:

  • Cell Lines Tested : MGC-803 (gastric cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer).
  • IC50_{50} Values :
    • MGC-803: 9.47 µM
    • HCT-116: 9.58 µM
    • MCF-7: 13.1 µM

These values indicate that the compound is more potent than standard chemotherapeutic agents like 5-Fluorouracil (5-Fu) .

Mechanistic Insights

The compound's antiproliferative effects are linked to its ability to induce apoptosis and cell cycle arrest at the G2/M phase. Specifically, it has been shown to downregulate proteins associated with cell cycle progression and apoptosis . Additionally, it inhibits the phosphorylation of key proteins in the ERK pathway, which is crucial for cancer cell survival .

Comparative Analysis with Related Compounds

A comparative analysis highlights the unique properties of this compound against other similar compounds:

Compound NameStructure FeaturesBiological Activity
7-(4-Pyridyl)[1,2,4]triazolo[1,5-a]pyrimidineLacks difluorobenzyl groupAnti-inflammatory
6-(3-Fluorobenzyl)[1,2,4]triazolo[1,5-a]pyrimidineContains fluorobenzyl groupPotent anti-cancer
2-(Phenyl)-7-(4-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidineContains phenyl groupAntiviral against RNA viruses

The presence of the difluorobenzyl group enhances both lipophilicity and selectivity for biological targets compared to other derivatives .

Case Studies

Several case studies have illustrated the efficacy of triazolo-pyrimidine derivatives in preclinical settings:

  • Study on MGC-803 Cells :
    • Treatment with this compound resulted in significant inhibition of cell growth and colony formation.
    • Mechanistic studies revealed that this compound induces apoptosis through mitochondrial pathways and modulates Bcl-2 family proteins .
  • In Vivo Studies :
    • Animal models have shown promising results regarding the oral bioavailability and antitumor efficacy of related compounds in xenograft models .

Chemical Reactions Analysis

Cyclocondensation Reactions

  • Starting materials : Ethyl 5-amino-1,2,4-triazole-3-carboxylate and 1-phenylbutane-1,3-dione undergo cyclocondensation in acetic acid to form the triazolo-pyrimidine core .

  • Target derivatives : Subsequent hydrolysis of intermediate esters yields carboxylic acids, which are further functionalized .

ReagentReaction TypeProduct
Ethyl cyanoacetateCyclocondensationTriazolo-pyrimidine core
Diethyl oxalateCyclocondensationPyrimidinetrione derivatives
Benzoyl chlorideCoupling reactionPhenyl-substituted derivatives

Coupling Reactions

  • Carbonyl chlorides : Reaction with carbonyl chlorides (e.g., methyl chloroformate, acetyl chloride) introduces functional groups like methoxycarbonyl or acetyl moieties .

  • Example : Treatment of intermediate 3 with methyl chloroformate forms 5a (methoxycarbonyl derivative) via nucleophilic acylation .

Functionalization Reactions

The compound undergoes further modifications to enhance biological activity:

Nucleophilic Substitution

  • Alkylation : Nitrogen atoms in the triazole and pyrimidine rings react with alkyl halides to introduce substituents (though this source is excluded, similar mechanisms are described in ).

  • Elimination : Heating 5a with methyl chloroformate eliminates methanol, forming the triazolo-pyrimidine 5b .

Cyclization

  • Tricyclic derivatives : Acid intermediates (e.g., 15 ) undergo cyclization in acetic anhydride to form fused-ring systems like 18 .

Reaction Mechanisms

Key mechanistic insights from synthesis pathways:

  • Cyclocondensation : Aldehydes and β-dicarbonyl compounds react with triazoles to form six-membered rings via nucleophilic attack and elimination of water .

  • Coupling : Carbonyl chlorides react with amine groups in the triazolo-pyrimidine scaffold, forming amides or esters depending on the reagent .

  • Elimination : Methanol elimination in 5a generates a conjugated system in 5b , enhancing stability .

Structural Impact on Reactivity

The difluorobenzyl and pyridyl substituents influence reactivity:

  • Fluorine effects : Enhances lipophilicity and directs electrophilic substitution (excluded, but analogous effects are inferred from ).

  • Pyridyl groups : Participate in hydrogen bonding and π-π interactions during binding to biological targets .

Biological Activity Correlation

Functionalization impacts biological activity:

  • Antiviral activity : Pyridyl and difluorobenzyl groups enhance binding to influenza polymerase subunits (PA-PB1) .

  • Antimicrobial activity : Substituents like chlorophenyl groups improve selectivity against Enterococcus faecium .

This compound’s reactivity profile underscores its utility in medicinal chemistry, particularly for targeting viral polymerases and bacterial pathogens.

Q & A

Q. What are the optimal synthetic routes for preparing 2-(3,5-difluorobenzyl)-7-(4-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine, and how do reaction conditions influence yield?

Methodological Answer: Synthesis of triazolopyrimidine derivatives typically involves nucleophilic substitution or multicomponent reactions. For example, transition metal-free C–H functionalization using Grignard reagents can introduce substituents at the C-5 and C-7 positions of the triazolopyrimidine core . To optimize yield, reaction parameters such as solvent polarity (e.g., tetrahydrofuran vs. pyridine), temperature (reflux conditions), and additives (e.g., catalytic bases) must be systematically tested. For instance, additive-driven protocols have improved yields in related triazolopyrimidine syntheses by reducing side reactions . Post-synthesis purification via column chromatography or recrystallization (e.g., from ethanol or dioxane) is critical for isolating high-purity products .

Q. What spectroscopic and analytical techniques are most reliable for confirming the structure and purity of this compound?

Methodological Answer: Structural confirmation requires a combination of:

  • 1H/13C NMR : To verify substituent positions (e.g., difluorobenzyl protons at δ ~6.8–7.2 ppm and pyridyl protons at δ ~8.5 ppm) .
  • High-resolution mass spectrometry (HRMS) : To confirm molecular formula (e.g., C18H12F2N6 for the target compound).
  • Elemental analysis : To validate carbon, hydrogen, and nitrogen percentages within ±0.4% of theoretical values .
    Purity assessment via HPLC (≥95% purity) and melting point determination (e.g., comparing observed vs. literature values) are also essential .

Advanced Research Questions

Q. How can researchers investigate the adenosine receptor binding affinity of this compound, and what experimental controls are necessary to validate antagonism?

Methodological Answer: Adenosine A2A receptor (A2AAR) binding assays using radiolabeled ligands (e.g., [3H]ZM241385) are standard. Competitive displacement experiments measure IC50 values, with SCH442416 or ZM241385 as positive controls . For irreversible binding (e.g., covalent antagonists), pre-incubation with the compound followed by extensive washing is required to confirm non-competitive inhibition . Cell-based cAMP accumulation assays (using HEK293 cells expressing A2AAR) can further validate functional antagonism .

Q. What strategies are effective for analyzing structure-activity relationships (SAR) of triazolopyrimidine derivatives targeting enzymatic inhibition?

Methodological Answer: SAR studies should:

  • Systematically vary substituents (e.g., replacing 3,5-difluorobenzyl with trifluoromethyl or chlorophenyl groups) and assess changes in IC50 values .
  • Use X-ray crystallography or molecular docking to map interactions with target enzymes (e.g., kinase or CYP450 binding pockets) .
  • Compare electronic effects via Hammett plots (e.g., electron-withdrawing fluorine groups may enhance binding through dipole interactions) .
    Contradictions in activity data (e.g., higher lipophilicity reducing solubility but improving membrane penetration) should be resolved using logP measurements and cell permeability assays .

Q. How can computational modeling predict the photophysical or redox properties of this compound for material science applications?

Methodological Answer: Density functional theory (DFT) calculations can model HOMO-LUMO gaps to predict absorption/emission wavelengths . Time-dependent DFT (TD-DFT) is used to simulate UV-Vis spectra, which should be validated against experimental data (e.g., λmax ~350–400 nm for push-pull triazolopyrimidines) . Cyclic voltammetry (CV) measures redox potentials, with ferrocene/ferrocenium as a reference, to assess suitability as electron-transport materials .

Q. How should researchers address contradictions in biological activity data between in vitro and in vivo models?

Methodological Answer: Discrepancies may arise from pharmacokinetic factors (e.g., poor bioavailability). To resolve:

  • Perform metabolic stability assays (e.g., liver microsome incubation) to identify rapid degradation .
  • Use pharmacokinetic modeling to optimize dosing regimens (e.g., adjusting for plasma protein binding or tissue distribution) .
  • Validate target engagement in vivo via positron emission tomography (PET) with radiolabeled analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.